molecular formula C21H24N4O3S B2546413 (E)-ethyl 3-((4-(diethylamino)benzylidene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 301675-99-0

(E)-ethyl 3-((4-(diethylamino)benzylidene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

Cat. No. B2546413
CAS RN: 301675-99-0
M. Wt: 412.51
InChI Key: YWSLGPSBMCXKFD-FSJBWODESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-ethyl 3-((4-(diethylamino)benzylidene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C21H24N4O3S and its molecular weight is 412.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

The compound has been utilized in the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related systems. These processes involve various reactions with carbonyl compounds and chloroacetyl chloride, leading to the formation of key intermediates and derivatives for further chemical research (Bakhite, Al‐Sehemi, & Yamada, 2005).

Method for Preparing Esters and Amides

A novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids has been described. This method showcases the versatility of the compound in synthesizing various derivatives, significantly contributing to the field of medicinal and organic chemistry (Santilli, Kim, & Wanser, 1971).

Antimicrobial Activity Study

The compound has been used in the synthesis of derivatives that exhibit antimicrobial properties. These derivatives have shown increased activity against strains of Proteus vulgaris and Pseudomonas aeruginosa, indicating potential applications in developing new antimicrobial agents (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

Microwave-Mediated Synthesis

The compound serves as a starting material in microwave-mediated, solvent-free synthesis of novel pyrimido[1,2-a]pyrimidines. This highlights its role in facilitating efficient and environmentally friendly synthetic routes in chemical research (Eynde, Hecq, Kataeva, & Kappe, 2001).

Exploration in Anti-Inflammatory and Anti-Microbial Activities

Its derivatives have been explored for anti-inflammatory and antimicrobial activities, underscoring the compound's significance in the search for new therapeutic agents (A.S.Dongarwar et al., 2011).

properties

IUPAC Name

ethyl 3-[(E)-[4-(diethylamino)phenyl]methylideneamino]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c1-5-24(6-2)16-10-8-15(9-11-16)12-23-25-13-22-19-17(20(25)26)14(4)18(29-19)21(27)28-7-3/h8-13H,5-7H2,1-4H3/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSLGPSBMCXKFD-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NN2C=NC3=C(C2=O)C(=C(S3)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/N2C=NC3=C(C2=O)C(=C(S3)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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